molecular formula C22H22N2O2S B2984571 N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 681168-30-9

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2984571
CAS No.: 681168-30-9
M. Wt: 378.49
InChI Key: SSZRNADRKXEXRW-UHFFFAOYSA-N
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Description

N-[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide features a tetrahydronaphthalene carboxamide core linked to a 1,3-thiazole ring substituted with a 4-methoxy-3-methylphenyl group. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-14-11-17(9-10-20(14)26-2)19-13-27-22(23-19)24-21(25)18-8-7-15-5-3-4-6-16(15)12-18/h7-13H,3-6H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRNADRKXEXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC4=C(CCCC4)C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of pathways, including those involved in signal transduction, metabolism, and cell cycle regulation.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be largely determined by the compound’s specific targets and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental influences on this compound are currently unknown.

Biological Activity

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic compound that exhibits significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.

IUPAC Name

This compound

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

Structural Features

The compound features a thiazole ring and a tetrahydronaphthalene structure which contribute to its unique biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound is hypothesized to bind to the active sites of these targets, inhibiting their activity and triggering downstream biological effects. The precise pathways are still under investigation but may involve modulation of signaling cascades associated with cell growth and apoptosis.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit promising antitumor properties. For instance:

CompoundIC50 (µg/mL)Activity Description
Compound 91.61 ± 1.92Significant cytotoxicity against cancer cell lines
Compound 101.98 ± 1.22Effective in inhibiting cell proliferation

The presence of electron-donating groups like methyl on the phenyl ring enhances the cytotoxic activity of these compounds .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant effects. A study revealed that certain thiazole-based compounds demonstrated significant protection against seizures in animal models .

Anti-inflammatory Effects

Preliminary data suggest that this compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Case Studies and Research Findings

  • Antitumor Efficacy : A series of synthesized thiazole compounds were tested for their anticancer activity using MTT assays across various cancer cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity profiles.
  • Mechanistic Insights : Molecular dynamics simulations were conducted to understand the interactions between the compound and target proteins involved in cancer progression. These studies highlighted hydrophobic interactions as a key factor in binding affinity .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Structural Analogues with Thiazole/Triazole Cores

Compound Name Key Structural Differences Physicochemical/Biological Data References
N-[6-Chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5,6,7,8-tetrahydronaphthalene-2-carboxamide Replaces the 1,3-thiazole with a benzothiazole ring; substituents include chloro and 2-methoxyethyl groups. No explicit activity data provided, but benzothiazole derivatives are known for antimicrobial and antitumor properties.
N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide Substitutes the 4-methoxy-3-methylphenyl group with a tetrahydronaphthalenyl moiety; adds a dioxine ring. The dioxine group may improve solubility but reduce metabolic stability compared to the target compound.
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-pyrazole-3-carboxamide Replaces tetrahydronaphthalene with a pyrazole-carboxamide; substituent is 4-chlorophenyl. Chlorophenyl groups often enhance halogen bonding in receptor interactions.

Analogues with Modified Heterocycles or Substituents

Compound Name Key Structural Differences Physicochemical/Biological Data References
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Uses a 1,2,4-triazole ring instead of thiazole; substituent is 4-methoxybenzyl. Triazole rings improve metabolic stability and are common in kinase inhibitors. Synthesized via hydrazine hydrate reflux (yield: 86–94%) .
N-(2-(1H-Indol-3-yl)ethyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide (116) Tetramethyl-tetrahydronaphthalene core with an indole-ethyl group. Exhibited 88% lipid peroxidation inhibition, suggesting antioxidant potential. Methoxy groups in the target compound may offer similar radical-scavenging effects.
6-Methyl-2-(4-Methoxyphenyl)-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7b) Thiophene-triazepine core with 4-methoxyphenyl substituent. IR and NMR data confirm structural integrity; methoxy groups may enhance solubility.

Substituent-Driven Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The target compound’s 4-methoxy-3-methylphenyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in and fluorophenyl in . These differences influence π-π stacking and binding to hydrophobic pockets.

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